8-Mercaptocaffeine
Overview
Description
8-Mercaptocaffeine is a derivative of caffeine, where a thiol group replaces one of the hydrogen atoms in the caffeine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Mercaptocaffeine typically involves the reaction of caffeine with thiourea in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the thiol group from thiourea replaces a hydrogen atom on the caffeine molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 8-Mercaptocaffeine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
8-Mercaptocaffeine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a chemotherapeutic agent due to its ability to interact with biological molecules.
Medicine: Studied for its radioprotective properties, which could be beneficial in cancer treatment.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Mercaptocaffeine involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Mercaptopurine: Used as an antineoplastic agent in leukemia treatment.
Comparison: 8-Mercaptocaffeine is unique due to its combination of a caffeine backbone with a thiol group, which imparts distinct chemical and biological properties. Unlike 8-Hydroxyquinoline, which primarily exhibits antimicrobial activity, this compound has broader applications, including potential use in radioprotection and chemotherapeutics .
Properties
IUPAC Name |
1,3,7-trimethyl-8-sulfanylidene-9H-purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-10-4-5(9-7(10)15)11(2)8(14)12(3)6(4)13/h1-3H3,(H,9,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGLXCHNDQITC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170761 | |
Record name | Caffeine, 8-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1790-74-5 | |
Record name | Caffeine, 8-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC11258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Caffeine, 8-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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